DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE
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Overview
Description
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE is a synthetic compound that belongs to the class of β-lactam antibiotics. This compound is characterized by its complex structure, which includes a β-lactam ring, an amino group, and a mesyloxy group. It is primarily used in the field of medicinal chemistry for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE involves several steps, starting from the preparation of the β-lactam core. The key steps include:
Formation of the β-lactam ring: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step involves the selective amination of the β-lactam ring.
Attachment of the mesyloxy group: This is done through a mesylation reaction, where a mesyl group is introduced to the compound.
Final hydrochloride formation: The compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. Continuous flow methods are often employed to ensure efficient and scalable synthesis. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to avoid degradation of the β-lactam ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other β-lactam antibiotics such as:
- Penicillin
- Cephalosporin
- Carbapenem
- Monobactam
Uniqueness
What sets DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE apart is its unique combination of functional groups, which confer specific properties such as enhanced stability and solubility. Additionally, its ability to target resistant bacterial strains makes it a valuable compound in the fight against antibiotic resistance .
Properties
CAS No. |
127111-98-2 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
0 |
Synonyms |
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE |
Origin of Product |
United States |
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